molecular formula C8H8ClNO4S B2552182 Methyl 3-chloro-4-sulfamoylbenzoate CAS No. 1375473-97-4

Methyl 3-chloro-4-sulfamoylbenzoate

Cat. No.: B2552182
CAS No.: 1375473-97-4
M. Wt: 249.67
InChI Key: VCBGFNNOVKUSEX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-sulfamoylbenzoate: is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . It is a derivative of benzoic acid, where the benzoate group is substituted with a chlorine atom at the 3-position and a sulfamoyl group at the 4-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-sulfamoylbenzoate typically involves the esterification of 3-chloro-4-sulfamoylbenzoic acid. The reaction is carried out by reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Methyl 3-chloro-4-sulfamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active site residues, while the ester and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 4-chloro-3-sulfamoylbenzoate
  • Methyl 4-chloro-3-methylbenzoate
  • Methyl 3-chloro-4-aminobenzoate

Comparison: Methyl 3-chloro-4-sulfamoylbenzoate is unique due to the presence of both a chlorine atom and a sulfamoyl group on the benzoate ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Methyl 4-chloro-3-sulfamoylbenzoate has the sulfamoyl group at a different position, which can affect its interaction with biological targets .

Properties

IUPAC Name

methyl 3-chloro-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGFNNOVKUSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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